molecular formula C16H17KN2O4S B561683 Benzyl Penicillinate-d7 Potassium Salt CAS No. 352323-25-2

Benzyl Penicillinate-d7 Potassium Salt

Cat. No.: B561683
CAS No.: 352323-25-2
M. Wt: 379.523
InChI Key: IYNDLOXRXUOGIU-RSWIJXEESA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl Penicillinate-d7 Potassium Salt, also known as Penicillin G-d7 Potassium Salt, is a deuterium-labeled Penicillin G potassium salt . It is used for research purposes and is not intended for patients .


Molecular Structure Analysis

The molecular formula of this compound is C16H10D7KN2O4S . Its molecular weight is 379.52 . The SMILES representation of its structure is O=C([C@@H]1N2C@@C)([H])C@@HNC(C([2H])([2H])C3=C([2H])C([2H])=C([2H])C([2H])=C3[2H])=O)O[K] .


Physical and Chemical Properties Analysis

This compound is a white solid . It is hygroscopic and soluble in water, physiological saline, and glucose solution .

Scientific Research Applications

  • Modifications to the penicillin molecule, including changes in salts like potassium, can affect the solubility and absorption of the antibiotic, impacting its clinical efficacy (Dowling, 1961).

  • The synthesis of different esters of penicillin G potassium salt, such as benzylpenicillin G p-methoxybenzyl ester, demonstrates the potential for creating compounds with commercial applications, emphasizing safety, economics, and high yield (Zhang Yuecheng, 2009).

  • Deuterium-substituted penicillin, such as deuteriobenzyl-d7-penicillin, has been synthesized to investigate the deuterium isotope effect on the biological activity of penicillin G, revealing significant effects on antibiotic potency (Laskar & Mrtek, 1970).

  • Benzylpenicillin potassium can contribute a significant potassium load when administered in large amounts, which can cause hyperkalemia, especially in patients with renal impairment. This highlights the importance of monitoring electrolytes in certain patient populations (Rehman, 2009).

  • Spectrophotometric methods have been applied to the determination of various penicillin salts, including potassium penicillin, in pharmaceutical preparations, demonstrating the utility of these methods in quality control (Holbrook, 1958).

  • The emergence of penicillin-resistant strains of bacteria, such as Neisseria gonorrhoeae, has been linked to the use of benzyl penicillin and the production of altered penicillin-binding proteins with decreased affinity for the antibiotic. This underscores the role of penicillin research in addressing antibiotic resistance (Spratt, 1988).

  • Studies on the hydrolysis of penicillin-G potassium salt in different microemulsions highlight the impact of the medium on the stability and efficacy of penicillin formulations (Qian, Guo, & Guo, 2003).

  • Investigations into the absorption and bioavailability of different salts of penicillin, such as potassium and benzathine salts, in various formulations provide insights into optimizing drug delivery for maximum therapeutic effect (Bolme & Eriksson, 1976).

Mechanism of Action

Target of Action

The primary target of Benzyl Penicillinate-d7 Potassium Salt, also known as Penicillin G-d7 Potassium Salt, is the bacterial cell wall. It specifically binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall .

Mode of Action

Penicillin G-d7 inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs. This binding leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins .

Biochemical Pathways

The compound affects the biochemical pathways involved in bacterial cell wall synthesis. By inhibiting the synthesis of peptidoglycan, a key component of the bacterial cell wall, it weakens the cell wall, leading to osmotic lysis .

Pharmacokinetics

The pharmacokinetic properties of Penicillin G-d7 are influenced by its deuterium labeling. Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

The result of the compound’s action is the lysis and death of the bacteria. By inhibiting cell wall synthesis, the bacteria are unable to maintain their structural integrity, leading to cell death .

Action Environment

The action, efficacy, and stability of Penicillin G-d7 can be influenced by various environmental factors.

Biochemical Analysis

Biochemical Properties

Benzyl Penicillinate-d7 Potassium Salt plays a crucial role in biochemical reactions by inhibiting cell wall synthesis in bacteria. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in bacterial cell walls . This interaction disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. The compound interacts with various enzymes and proteins involved in cell wall synthesis, making it effective against a broad spectrum of gram-positive and some gram-negative bacteria .

Cellular Effects

This compound affects various types of cells and cellular processes by inhibiting bacterial cell wall synthesis. This inhibition leads to the disruption of cell wall integrity, causing bacterial cell death. The compound influences cell signaling pathways by interfering with the normal function of PBPs, which are involved in the synthesis of peptidoglycan . Additionally, it can impact gene expression related to cell wall synthesis and cellular metabolism by inducing stress responses in bacterial cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PBPs, which are enzymes responsible for the final stages of peptidoglycan synthesis in bacterial cell walls . By binding to these proteins, the compound inhibits their activity, preventing the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately results in bacterial cell lysis . The compound’s deuterium labeling allows for detailed studies of its binding interactions and the resulting changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under recommended storage conditions, but its activity may decrease over extended periods . Long-term studies have shown that the compound can maintain its antibacterial activity for a significant duration, although gradual degradation may occur . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist over time, with sustained inhibition of bacterial growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, toxic effects such as seizures and allergic reactions, including anaphylaxis, have been observed . Threshold effects have been noted, where a minimum effective dose is required to achieve antibacterial activity, and exceeding this dose can lead to toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to the degradation and excretion of penicillin . The compound is metabolized in the liver, where it undergoes hydrolysis to form penicilloic acid, an inactive metabolite . This metabolic process involves enzymes such as beta-lactamases, which can hydrolyze the beta-lactam ring of the compound . The stable isotope labeling allows for precise measurement of metabolic flux and metabolite levels in pharmacokinetic studies .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within specific tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins . The stable isotope labeling enables detailed studies of the compound’s transport and distribution patterns .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its antibacterial effects . The compound’s activity is directed towards PBPs located in the cell membrane, which are involved in peptidoglycan synthesis . Post-translational modifications and targeting signals may influence the compound’s localization to specific compartments or organelles within bacterial cells . The stable isotope labeling allows for precise tracking of the compound’s subcellular distribution and activity .

Properties

IUPAC Name

potassium;(2S,5R,6R)-6-[[2,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1/i3D,4D,5D,6D,7D,8D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNDLOXRXUOGIU-RSWIJXEESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)[O-])[2H])[2H].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17KN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747135
Record name Potassium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-{[2-(~2~H_5_)phenyl(~2~H_2_)ethanoyl]amino}-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352323-25-2
Record name Potassium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-{[2-(~2~H_5_)phenyl(~2~H_2_)ethanoyl]amino}-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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